1-Aminocyclopropanecarboxylic acid 1-Aminocyclopropanecarboxylic acid 1-aminocyclopropanecarboxylic acid is a non-proteinogenic alpha-amino acid consisting of cyclopropane having amino and carboxy substituents both at the 1-position. It has a role as a plant metabolite and a member of ethylene releasers. It is a monocarboxylic acid and a non-proteinogenic alpha-amino acid. It is functionally related to a cyclopropanecarboxylic acid. It is a conjugate acid of a 1-aminocyclopropanecarboxylate. It is a tautomer of a 1-aminocyclopropanecarboxylic acid zwitterion.
1-Aminocyclopropane-1-carboxylate is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22059-21-8
VCID: VC21537669
InChI: InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)
SMILES: C1CC1(C(=O)O)N
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol

1-Aminocyclopropanecarboxylic acid

CAS No.: 22059-21-8

Cat. No.: VC21537669

Molecular Formula: C4H7NO2

Molecular Weight: 101.10 g/mol

* For research use only. Not for human or veterinary use.

1-Aminocyclopropanecarboxylic acid - 22059-21-8

CAS No. 22059-21-8
Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
IUPAC Name 1-aminocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)
Standard InChI Key PAJPWUMXBYXFCZ-UHFFFAOYSA-N
SMILES C1CC1(C(=O)O)N
Canonical SMILES C1CC1(C(=O)O)N
Melting Point 229 - 231 °C

PropertyValue
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Physical StateWhite crystalline solid
Melting Point229-231°C
Boiling Point189.47°C (estimated)
Density1.2245 (estimated)
SolubilitySoluble in water
ChiralityNon-chiral

The compound exists in various forms, including as a zwitterion at physiological pH (around 7.3), where the proton from the carboxyl group transfers to the amino group . This property affects its behavior in biological systems and its interactions with cellular receptors and enzymes.

Biochemistry and Metabolic Pathways

1-Aminocyclopropanecarboxylic acid serves as a crucial intermediate in several metabolic pathways, particularly in plants. Its most well-documented role is as the immediate precursor to the plant hormone ethylene, which regulates various developmental processes including fruit ripening, flowering, and senescence .

Biosynthesis

The biosynthetic pathway for 1-Aminocyclopropanecarboxylic acid in plants involves the conversion of the amino acid methionine through enzymatic action. This process is catalyzed by 1-Aminocyclopropanecarboxylic acid synthase (EC 4.4.1.14), which transforms S-adenosylmethionine (SAM) into 1-Aminocyclopropanecarboxylic acid and 5'-methylthioadenosine . The reaction represents a critical control point in ethylene biosynthesis, as the activity of 1-Aminocyclopropanecarboxylic acid synthase is regulated by various developmental and environmental factors.

Metabolism

Once synthesized, 1-Aminocyclopropanecarboxylic acid can undergo several metabolic fates:

  • Conversion to ethylene by 1-Aminocyclopropanecarboxylic acid oxidase (EC 1.14.17.4)

  • Utilization by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon

  • Degradation by 1-Aminocyclopropanecarboxylic acid deaminase in certain plant-associated bacteria, which can reduce ethylene levels and promote plant growth

This metabolic versatility underscores the compound's importance in plant physiology and microbial ecology.

Role in Plant Physiology

1-Aminocyclopropanecarboxylic acid plays multiple roles in plant development and physiological processes, extending beyond its function as an ethylene precursor.

Ethylene-Dependent Functions

As the immediate precursor to ethylene, 1-Aminocyclopropanecarboxylic acid indirectly regulates numerous plant processes, including:

  • Fruit ripening and senescence

  • Abscission of plant organs

  • Flowering

  • Response to environmental stresses

  • Germination

The conversion of 1-Aminocyclopropanecarboxylic acid to ethylene by 1-Aminocyclopropanecarboxylic acid oxidase represents a key regulatory step in these processes .

Ethylene-Independent Signaling

Recent research has revealed that 1-Aminocyclopropanecarboxylic acid also exhibits ethylene-independent signaling functions that are critical for plant reproduction. It plays a vital role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Specifically, 1-Aminocyclopropanecarboxylic acid promotes the secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thereby enhancing pollen tube attraction . Additionally, it activates Ca²⁺-containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts, suggesting a role in cellular signaling pathways .

Occurrence in Plants

1-Aminocyclopropanecarboxylic acid has been detected in various plant sources, including:

  • Apples, where it serves as an intermediate in ethylene biosynthesis during ripening

  • Kelp, from which it has been extracted

  • Green vegetables, black crowberries (Empetrum nigrum), prairie turnips (Pediomelum esculentum), small-leaf lindens (Tilia cordata), and carrots (Daucus carota)

Its presence in these food sources suggests potential as a biomarker for the consumption of these plants .

Pharmacological Properties

1-Aminocyclopropanecarboxylic acid exhibits significant pharmacological activities in mammalian systems, particularly related to neurological functions. Its interactions with various receptors and signaling pathways contribute to a diverse range of effects.

Interaction with NMDA Receptors

One of the most significant pharmacological properties of 1-Aminocyclopropanecarboxylic acid is its activity at N-methyl-D-aspartate (NMDA) receptors. It functions as an exogenous partial agonist of mammalian NMDA receptors, specifically acting at the glycine site . The compound's behavior at these receptors depends on ambient concentrations of glutamate and glycine - it can act as either a partial agonist or a functional antagonist at the strychnine-insensitive glycine receptors .

This unique pharmacological profile enables 1-Aminocyclopropanecarboxylic acid to protect neurons against glutamate-induced neurotoxicity by modulating NMDA receptor activation . It has been reported to protect against neuron cell death in in vivo models of ischemia by enabling moderate levels of NMDA receptor activation while attenuating excess NMDA receptor signaling that could lead to neurotoxicity .

Behavioral and Cognitive Effects

Research has demonstrated that 1-Aminocyclopropanecarboxylic acid produces a range of behavioral and cognitive effects in animal models:

  • Anticonvulsant effects, blocking convulsions produced by NMDA exposure

  • Anxiolytic (anxiety-reducing) properties

  • Anti-addictive effects

  • Neuroprotective actions

  • Antidepressant-like effects in rats and mice

  • Enhancement of object recognition memory

  • Improvement of cognitive flexibility dependent on the prefrontal cortex

Notably, these effects occur without impacting memory or learning processes , suggesting a selective action on specific neural circuits.

Cardiovascular and Neuroprotective Effects

Studies in animal models have revealed significant cardiovascular and neuroprotective properties of 1-Aminocyclopropanecarboxylic acid, particularly in hypertensive conditions.

Effects on Blood Pressure and Stroke

Research with stroke-prone spontaneously hypertensive rats (SHRSP) has demonstrated that 1-Aminocyclopropanecarboxylic acid administration at 50 mg/kg per day for 4 weeks resulted in:

  • Significantly lower systolic blood pressure compared to control groups

  • Reduced mortality from stroke

  • Increased urinary sodium and chloride excretion

  • Enhanced plasma superoxide dismutase (SOD) activity

These findings suggest potential therapeutic applications for hypertension and stroke prevention.

Antioxidant and Anti-inflammatory Actions

The cardiovascular benefits of 1-Aminocyclopropanecarboxylic acid appear to be mediated, at least in part, through antioxidant and anti-inflammatory mechanisms:

  • Reduced expression of proteins immunoreactive to anti-nitrotyrosine antibody in the cerebral cortex

  • Decreased 8-hydroxy-2'-deoxyguanosine (8-OHdG) formation in the hippocampus and cerebral cortex

  • Reduced expression of neuronal nitric oxide synthase (nNOS) mRNA in the hippocampus

  • Decreased endothelial nitric oxide synthase (eNOS) mRNA in the cerebral cortex

  • Dramatically increased heme oxygenase-1 (HO-1) mRNA in the cerebral cortex

The induction of heme oxygenase-1 expression appears particularly important, as this enzyme exerts both antioxidant effects and promotes vascular relaxation .

Neuroprotective Mechanisms

Table 2: Neuroprotective Mechanisms of 1-Aminocyclopropanecarboxylic acid

MechanismEffectImplication
NMDA receptor modulationPartial agonist/functional antagonist activityProtection against excitotoxicity
Antioxidant actionIncreased SOD activity, reduced 8-OHdG formationPrevention of oxidative damage
Nitric oxide regulationDecreased nNOS and eNOS expressionReduced nitrosative stress
HO-1 inductionIncreased expression in cerebral cortexEnhanced cellular stress response

These mechanisms collectively contribute to the compound's ability to protect neural tissue from various forms of damage, particularly those involving excitotoxicity and oxidative stress.

Applications in Research and Industry

1-Aminocyclopropanecarboxylic acid has found applications across multiple fields, from agricultural research to pharmaceutical development.

Agricultural Applications

In agricultural research and practice, 1-Aminocyclopropanecarboxylic acid is utilized in several ways:

  • As an ethylene precursor in studies of plant development and stress responses

  • As a substrate for determining 1-Aminocyclopropanecarboxylic acid deaminase activity in studies of plant growth-promoting bacteria

  • In research on the effects of high ethylene concentration on lateral root density in various plant species

In 2019, the United States Environmental Protection Agency issued notice of an application for an experimental use permit for 1-Aminocyclopropanecarboxylic acid as a pesticide, suggesting potential agricultural applications .

Synthetic and Pharmaceutical Applications

The compound also has applications in organic synthesis and pharmaceutical research:

  • Used for the preparation of vinyls and for the formation of imine compounds by decarboxylation with triketones

  • Employed in studies of the antidepressant and anxiolytic effects of various compounds in animal models

  • Investigated for potential antipsychotic properties, particularly in models involving phencyclidine (PCP) or ketamine-induced psychotic-like symptoms

These diverse applications highlight the versatility of 1-Aminocyclopropanecarboxylic acid as a research tool and potential therapeutic agent.

Structure-Activity Relationships

The unique three-membered ring structure of 1-Aminocyclopropanecarboxylic acid contributes significantly to its biological activities. As a non-proteinogenic alpha-amino acid with a constrained cyclopropane ring, it occupies a distinctive place among amino acids used in biological systems.

Structural Features and Receptor Binding

The strained cyclopropane ring confers specific conformational properties that influence how 1-Aminocyclopropanecarboxylic acid interacts with various receptors and enzymes. Its action at the glycine site of NMDA receptors appears to be particularly dependent on its unique structural characteristics, allowing it to function as either a partial agonist or functional antagonist depending on the ambient concentrations of glutamate and glycine .

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